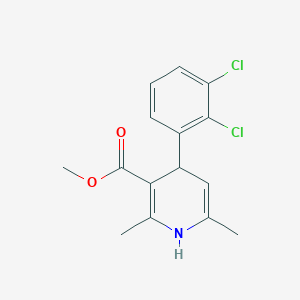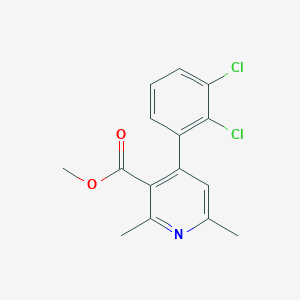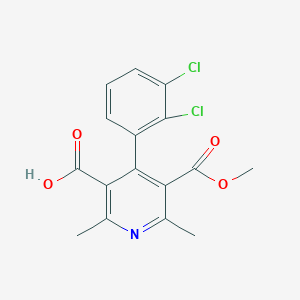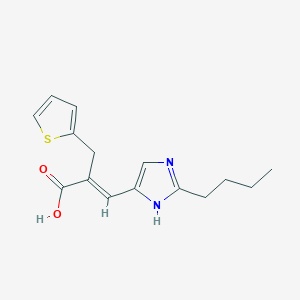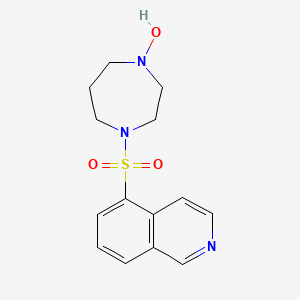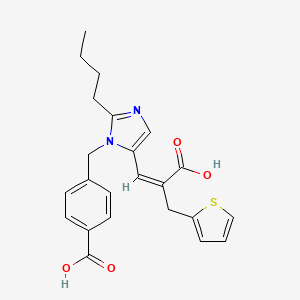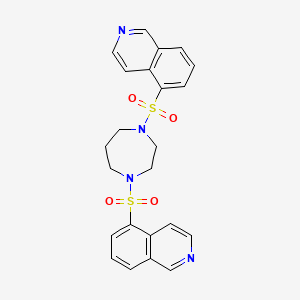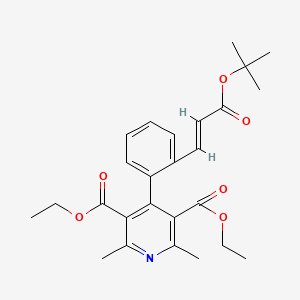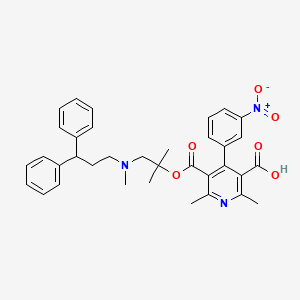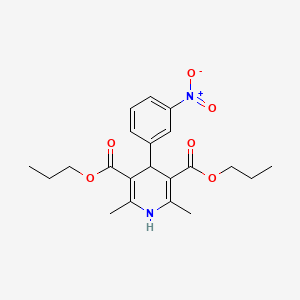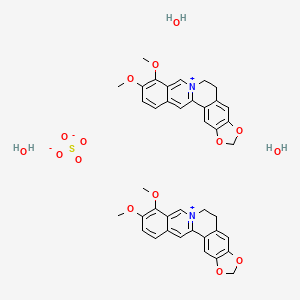
Berberine sulfate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berberine Sulfate Hydrate is a plant alkaloid found in multiple plants such as goldenseal, barberry, goldthread, Oregon grape, tree turmeric and phellodendron. It inhibits the growth of multiple parasites and bacteria thus can be used for the treatment of infections.
Aplicaciones Científicas De Investigación
Osteoclast Differentiation and Osteoporosis
- Berberine sulfate can inhibit osteoclast differentiation, which has implications for treating osteoporosis. It achieves this by affecting the RANKL-induced NF-κB and NFAT pathways without impacting cell viability (Zhou et al., 2015).
Therapeutic Applications
- Berberine possesses various pharmacological properties, including antimicrobial, antiprotozoal, anti-diabetic, anti-cancer, and antidepressant effects. It has been used traditionally in Ayurvedic and Chinese medicine (Vuddanda et al., 2010).
Metabolite Identification
- The identification of urinary metabolites of berberine in both rats and humans helps in understanding its biotransformation and potential metabolic pathways (Qiu et al., 2008).
Immunomodulation and Endotoxemia
- Berberine shows promise in immunomodulation, potentially useful for treating endotoxemia by modulating cytokine secretion and improving survival in endotoxemic mice (Li et al., 2006).
Type 2 Diabetes and Dyslipidemia
- Berberine has been effective in treating type 2 diabetes and dyslipidemia, showing improvement in glucose tolerance and lipid profiles (Zhang et al., 2008).
Fluorescence Applications
- It can be used as a fluorescent marker for internal glycosaminoglycans sulfate in bovine oocytes and sperm cells, indicating its application in reproductive biology (Reyes et al., 2004).
Pharmacological Profile
- Berberine's pharmacological profile includes impacts on metabolic, neurological, and cardiological problems. The review also suggests potential applications in Alzheimer's and Parkinson's diseases (Kumar et al., 2015).
Obesity and Insulin Resistance
- It has shown effectiveness in preventing obesity and insulin resistance, possibly through alterations in the gut microbiota in high-fat diet-fed rats (Zhang et al., 2012).
Spectral Properties
- Berberine's spectral properties have been studied in various microheterogeneous systems, indicating its potential in analytical chemistry (Colina et al., 2013).
Ulcerative Colitis
- It has shown effectiveness in treating ulcerative colitis by modulating the Treg/Th17 balance and the gut microbiota (Cui et al., 2018).
Cardiovascular Effects
- Berberine can improve cardiac function and reduce TNF-α secretion in cardiomyocytes, indicating its potential in treating heart-related conditions (Yang et al., 2006).
Activation of AMPK
- It activates AMP-activated protein kinase (AMPK), providing beneficial metabolic effects in diabetic and insulin-resistant states (Lee et al., 2006).
Central Nervous System Disorders
- Berberine's impact on neurotransmitters and receptors suggests potential applications in treating various neurodegenerative and neuropsychiatric disorders (Kulkarni & Dhir, 2010).
Pharmacoproteomics in Ulcerative Colitis
- Pharmacoproteomics research reveals berberine's potential targets and mechanisms in treating ulcerative colitis (Li et al., 2019).
Interaction with Human Serum Albumin
- The interaction between berberine and human serum albumin (HSA) has been studied, indicating its potential in drug delivery systems (Hu, Liu, & Xiao, 2009).
Efficacy in Dyslipidemia
- A systematic review and meta-analysis show berberine's efficacy and safety in treating dyslipidemias (Ju et al., 2018).
Antimicrobial Effects
- Berberine's effect on Trichomonas vaginalis demonstrates its antimicrobial properties, making it a potential alternative to metronidazole (Soffar et al., 2001).
Therapeutic Patents
- A review of patents indicates berberine's therapeutic potential in cancer, inflammation, infectious diseases, and metabolic disorders (Singh & Mahajan, 2013).
Efficacy in Type 2 Diabetes
- Clinical trials have shown berberine's efficacy in treating type 2 diabetes mellitus, with a focus on its hypoglycemic effect (Yin, Xing, & Ye, 2008).
Effect on Colitis
- Berberine's anti-inflammatory activity has shown potential in treating colitis, particularly in its ability to reduce interleukin-8 production (Zhou & Mineshita, 2000).
Propiedades
Número CAS |
69352-97-2 |
|---|---|
Nombre del producto |
Berberine sulfate trihydrate |
Fórmula molecular |
2C20H18NO4.3H2O.O4S |
Peso molecular |
822.844 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



